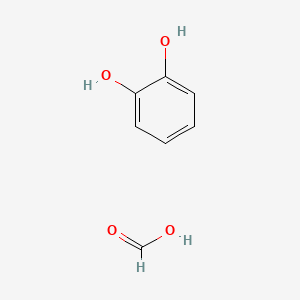

Benzene-1,2-diol;formic acid

Description

Defining Benzene-1,2-diol (Catechol) as a Pivotal Aromatic Diol

Benzene-1,2-diol, commonly known as catechol or pyrocatechol, is an organic compound with the chemical formula C₆H₄(OH)₂. mdpi.com It is an aromatic diol that consists of a benzene (B151609) ring with two hydroxyl (-OH) groups positioned adjacent (ortho) to each other. mdpi.com This structure makes it the ortho isomer of the three benzenediols. mdpi.com Catechol is a colorless, crystalline solid in its pure form, but it is known to turn brown upon exposure to air and light due to oxidation. Current time information in Bogota, CO. It is naturally found in trace amounts in various fruits and vegetables. mdpi.compreprints.org

Industrially, about 20,000 tonnes of catechol are synthetically produced each year. mdpi.compreprints.org It serves as a crucial precursor for a wide range of products, including pesticides, flavors, and fragrances. mdpi.compreprints.org For instance, approximately 50% of synthetic catechol is used in the production of pesticides. mdpi.com It is also a common building block in organic synthesis for creating fine chemicals. mdpi.com Guaiacol (B22219), a precursor to vanillin, is synthesized by the methylation of catechol. mdpi.com The unique arrangement of its hydroxyl groups allows for significant reactivity, making it a versatile chemical intermediate. Current time information in Bogota, CO.

Interactive Data Table: Properties of Benzene-1,2-diol (Catechol)

| Property | Value | Source(s) |

| IUPAC Name | benzene-1,2-diol | mdpi.com |

| Other Names | Pyrocatechol, Catechol, 1,2-Dihydroxybenzene | mdpi.com |

| CAS Number | 120-80-9 | mdpi.com |

| Molecular Formula | C₆H₆O₂ | mdpi.com |

| Molar Mass | 110.11 g/mol | Current time information in Bogota, CO. |

| Appearance | Colorless crystalline solid; turns brown in air | Current time information in Bogota, CO. |

| Melting Point | 104-105 °C | Current time information in Bogota, CO. |

| Boiling Point | 245 °C | Current time information in Bogota, CO. |

| Density | 1.344 g/cm³ | Current time information in Bogota, CO. |

| Solubility | Fairly soluble in water; soluble in alcohols and ethers | Current time information in Bogota, CO. |

Defining Formic Acid as a Fundamental Carboxylic Acid and C1 Synthon

Formic acid, systematically named methanoic acid, is the simplest carboxylic acid, with the chemical formula HCOOH. researchgate.net It is an important intermediate in chemical synthesis and occurs naturally in various sources, most notably in ants. researchgate.net Industrially, it is produced from methanol. researchgate.net As a chemical, it is a colorless, fuming liquid with a pungent, penetrating odor. researchgate.netgoogle.com It is miscible with water and most polar organic solvents. researchgate.net

Formic acid is a fundamental C1 synthon, meaning it serves as a building block that contributes a single carbon atom to a molecular structure. researchgate.netechemi.com This property makes it highly valuable in organic synthesis. For instance, it can act as a source for a formyl group (-CH=O) in formylation reactions, which are used to produce aldehydes, formamides, and formate (B1220265) esters. researchgate.netwikipedia.org Furthermore, formic acid is utilized as a source of hydrogen in transfer hydrogenation reactions, such as in the Leuckart reaction to produce amines. researchgate.net Its ability to function as both a hydrogen carrier and a one-carbon building block has spurred significant interest in developing innovative methods for synthesizing complex molecules. jneurosci.org

Interactive Data Table: Properties of Formic Acid

| Property | Value | Source(s) |

| IUPAC Name | Formic acid | researchgate.net |

| Systematic Name | Methanoic acid | researchgate.net |

| CAS Number | 64-18-6 | researchgate.net |

| Molecular Formula | CH₂O₂ | researchgate.net |

| Molar Mass | 46.025 g/mol | researchgate.net |

| Appearance | Colorless fuming liquid | researchgate.net |

| Odor | Pungent, penetrating | researchgate.net |

| Density | 1.220 g/mL | researchgate.net |

| Melting Point | 8.4 °C | researchgate.net |

| Boiling Point | 100.8 °C | researchgate.net |

| Solubility in water | Miscible | researchgate.net |

Conceptual Framework of Research on the Benzene-1,2-diol and Formic Acid Interaction: From Intermolecular Association to Chemical Transformation

The interaction between benzene-1,2-diol and formic acid spans from non-covalent associations to direct chemical reactions, leading to new compounds. The study of this binary system reveals fundamental chemical principles and opens pathways to valuable products.

Intermolecular Association: The hydroxyl groups of catechol and the carboxylic acid group of formic acid are capable of forming strong hydrogen bonds. While specific studies detailing the complex between only these two molecules are not prevalent, the principles of hydrogen bonding suggest that they would associate through these interactions. Theoretical studies on catechol complexes with other ions confirm its ability to act as a hydrogen bond donor. This non-covalent association is the initial step that can facilitate subsequent chemical transformations by bringing the reactive sites into proximity.

Chemical Transformation: The most direct chemical transformation in this system is esterification, also known as O-formylation. researchgate.net In this reaction, one of the hydroxyl groups of catechol reacts with formic acid to form a formate ester. This product is identified as 1,2-Benzenediol, 1-formate (or 2-Hydroxy-1-formyloxy-benzol), which has the specific CAS number 110851-12-2 . chemsrc.com Formylation of alcohols using formic acid is a well-established reaction in organic synthesis, often used as a method for protecting hydroxyl groups. researchgate.net

Furthermore, the combination of catechol and formic acid is utilized in more complex chemical transformations. A significant example is the oxidative cleavage of catechol to produce cis,cis-muconic acid. preprints.orgresearchgate.net In this process, catechol is reacted with an oxidizing agent like hydrogen peroxide in a formic acid medium. preprints.orgresearchgate.net This reaction is of high interest as cis,cis-muconic acid is a valuable platform chemical for producing polymers like nylon and PET. mdpi.com The formic acid in this context can act as a solvent and potentially as a catalyst or reactant in the formation of an intermediate peroxyformic acid, which then acts as the oxidant. journalajacr.com

Patents also describe the use of formic acid and its salts (formates) in reactions involving catechol derivatives. For example, 4-chloroacetyl-catechol can be reacted with a metal formate and formic acid in an aqueous solution to produce 4-hydroxyacetyl-catechol, a precursor for the valuable compound hydroxytyrosol. google.com This demonstrates the system's utility in synthesizing fine chemicals and pharmaceutical intermediates.

Significance of Investigating this Binary Chemical System in Advanced Research Contexts

The investigation of the benzene-1,2-diol and formic acid system holds considerable significance in several advanced research areas, primarily in green chemistry, biomass valorization, and the synthesis of platform chemicals.

Green and Sustainable Chemistry: The reaction of catechol and formic acid to produce valuable chemicals aligns with the principles of green chemistry. For instance, the synthesis of cis,cis-muconic acid via the oxidative cleavage of catechol is a key focus. mdpi.com Catechol can be derived from lignin (B12514952), a major component of biomass, making it a renewable feedstock. researchgate.net Formic acid is also considered an important C1 building block in the context of a sustainable chemical industry. jneurosci.org Therefore, using these bio-based starting materials to create precursors for bioplastics and other polymers presents a sustainable alternative to petrochemical-based processes. mdpi.com

Platform Chemical Synthesis: As mentioned, the system is crucial for producing cis,cis-muconic acid, a dicarboxylic acid recognized as a key platform chemical. mdpi.com Platform chemicals are building blocks from which a multitude of other valuable chemicals and materials can be derived. The ability to efficiently convert a lignin-derived aromatic like catechol into a linear, functionalized molecule like muconic acid is a critical step in developing integrated biorefineries. researchgate.net

Fundamental Reaction Mechanisms: Studying the interactions and reactions between catechol and formic acid provides insight into fundamental organic chemistry mechanisms. This includes understanding the kinetics and selectivity of esterification (formylation) of phenolic hydroxyl groups, the role of the acid in catalyzing or mediating oxidation reactions, and the interplay of intermolecular forces. researchgate.net The pH-dependent interactions of catechols, for example with iron ions in formic acid buffer solutions, are also studied to understand complex biological processes like mussel adhesion, highlighting the broader relevance of this system's chemistry. nih.gov

Pharmaceutical and Fine Chemical Synthesis: The reactivity of the catechol-formic acid system is exploited in the synthesis of complex molecules for the pharmaceutical and fine chemical industries. The ability to selectively perform reactions like formylation or to use the system to facilitate other transformations on substituted catechols is essential for creating a diverse range of compounds, including those with potential therapeutic applications. google.comnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

110851-12-2 |

|---|---|

Molecular Formula |

C7H8O4 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

benzene-1,2-diol;formic acid |

InChI |

InChI=1S/C6H6O2.CH2O2/c7-5-3-1-2-4-6(5)8;2-1-3/h1-4,7-8H;1H,(H,2,3) |

InChI Key |

GHGGJRRSWOFWJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)O)O.C(=O)O |

Origin of Product |

United States |

Advanced Reaction Mechanisms and Pathways Involving Benzene 1,2 Diol and Formic Acid

Oxidative Transformations of Benzene-1,2-diol in the Presence of Formic Acid

The oxidation of benzene-1,2-diol is significantly influenced by the presence of formic acid. This combination is key to pathways that break open the stable aromatic ring to yield linear, difunctional molecules. These transformations are central to converting biomass-derived aromatic compounds into industrially relevant platform chemicals. rsc.orgmdpi.com

A primary route for the conversion of catechol is its oxidative cleavage to form cis,cis-muconic acid, a valuable precursor for polymers like nylon-6,6 and for the synthesis of adipic acid. mdpi.com This reaction is effectively mediated by peracids formed in situ.

When hydrogen peroxide is mixed with formic acid, it leads to the equilibrium formation of peroxyformic acid (PFA), a potent peracid. researchgate.net This in situ generation of PFA is crucial for the oxidative cleavage of benzene-1,2-diol. researchgate.net The reaction mechanism involves an electrophilic attack by the peroxyformic acid on the electron-rich catechol ring, which is activated by its two hydroxyl groups. This attack leads to the cleavage of the C1-C2 bond of the catechol ring, directly yielding cis,cis-muconic acid. mdpi.com While effective, yielding around 80%, this method often requires high concentrations of hydrogen peroxide (50%), which can pose handling and safety risks. mdpi.com

To enhance the efficiency and selectivity of muconic acid synthesis, various catalysts can be employed. Iron catalysts, such as ammonium (B1175870) iron(II) sulfate (B86663) ((NH₄)₂Fe(SO₄)₂), have been shown to facilitate the oxidative cleavage of catechols using hydrogen peroxide in formic acid. uantwerpen.be This method allows for the synthesis of substituted muconic acids and their corresponding lactones from substituted catechols. uantwerpen.be The catalyst participates in a Fenton-like reaction, where it enhances the oxidative power of the system, enabling the ring-opening to occur under milder conditions and with high yields.

Table 1: Catalytic Oxidation of Catechol Derivatives to Muconolactones This table presents the outcomes of the (NH₄)₂Fe(SO₄)₂-catalyzed oxidative cleavage of various catechols derived from lignin (B12514952) depolymerization, resulting in muconolactone (B1205914) derivatives.

| Catechol Derivative | Product (Muconolactone) | Yield (%) |

| 4-Methylcatechol | 3-Methyl-muconolactone | 85 |

| 4-Propylcatechol | 3-Propyl-muconolactone | 92 |

| 4-(3-Hydroxypropyl)catechol | 3-(3-Hydroxypropyl)-muconolactone | 78 |

Data sourced from research on lignin upgrading.

Ozonolysis represents another powerful oxidative method for breaking down benzene-1,2-diol. This process is particularly relevant in atmospheric chemistry and wastewater treatment, where it leads to the formation of smaller, more biodegradable organic acids. uky.edunih.gov

The reaction of ozone with benzene-1,2-diol initiates with an electrophilic attack on the aromatic ring, forming a primary ozonide. This intermediate is unstable and rapidly decomposes, cleaving the ring. nih.govresearchgate.net One of the initial ring-cleavage products is cis,cis-muconic acid. uky.edunih.gov This primary product can undergo further ozonolysis, leading to its fragmentation into a variety of lower molecular weight carboxylic acids. nih.govresearchgate.netacs.org Mass spectrometry analysis has confirmed the production of several acids, including glyoxylic acid, oxalic acid, and maleic acid, as secondary products of catechol ozonolysis. uky.edunih.govuky.edu

The efficiency and outcome of catechol ozonolysis are highly dependent on environmental conditions.

pH: The pH of the reaction medium significantly affects the reaction. The formation of cis,cis-muconic acid is favored at lower pH, while higher pH conditions tend to promote hydroxylation of the ring instead of cleavage. acs.orgresearchgate.net Kinetic studies have shown that at pH 10, catechol is readily oxidized, leading to products like 1,4-benzoquinone. researchgate.net

Relative Humidity (RH): In heterogeneous reactions, such as those occurring on aerosol surfaces, relative humidity is a key parameter. The rate coefficient for the reaction between ozone and catechol decreases as RH increases from 20% to 60%. acs.orgresearchgate.net However, water can also facilitate the formation of carboxylic acids during heterogeneous oxidation, with the production of cis,cis-muconic acid becoming more significant with increasing RH. acs.org The maximum reactive uptake of ozone by catechol occurs at 90% RH. nih.govresearchgate.netacs.org

Temperature and Pressure: Theoretical studies indicate that the rate constants for catechol ozonolysis show a positive dependence on temperature and a negative dependence on pressure. grafiati.com

Table 2: Effect of Relative Humidity (RH) on Catechol Ozonolysis Rate Coefficient This table shows the kinetic data for the gas-phase reaction of catechol with ozone at different humidity levels.

| Relative Humidity (RH) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) |

| < 20% | (13.5 ± 1.1) × 10⁻¹⁸ | 8.4 hours |

| 20% - 60% | Decreasing with increasing RH | - |

| > 60% | Rate coefficient is 1 order of magnitude lower than at <20% RH | 102.6 hours |

Data sourced from kinetic studies of catechol ozonolysis. acs.orgresearchgate.net

Ozonolysis Processes Leading to Lower Molecular Weight Carboxylic Acids

Redox Chemistry and Radical Intermediates in Benzene-1,2-diol/Formic Acid Systems

The interaction between benzene-1,2-diol (catechol) and formic acid can lead to complex redox chemistry, primarily centered on the generation and subsequent reactions of radical intermediates. The catechol moiety is readily oxidized, while formic acid can act as a reducing agent or a proton source, influencing the stability and reactivity of these intermediates.

The oxidation of benzene-1,2-diol is a stepwise process that generates semiquinone radical anions and the corresponding o-benzoquinone. This process can be initiated through various means, including autoxidation in alkaline solutions, photooxidation, or enzymatic pathways. sci-hub.se The semiquinone radical is a crucial intermediate, and its formation can be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy. tandfonline.comnih.gov

In alkaline aqueous solutions, benzene-1,2-diol can be oxidized to form semiquinone radical anions. tandfonline.com The EPR spectra of these radicals provide valuable information about their electronic structure. For instance, the EPR spectral profile of o-semiquinone radical anions generated from catechol in alkaline conditions shows characteristic g-values in the range of 2.0035–2.0040. tandfonline.com The hyperfine structure of the EPR spectrum can be complex due to the interaction of the unpaired electron with the magnetic nuclei of the protons on the aromatic ring and side chains. sci-hub.se The stability and persistence of these semiquinone radicals can be influenced by factors such as pH, the presence of metal ions, and substitution patterns on the benzene (B151609) ring. sci-hub.senih.gov For example, chlorination of the catechol ring has been shown to increase the persistence of the resulting semiquinone free radicals. nih.gov

The generation of semiquinone radicals is not limited to simple oxidation. They can also be formed via a comproportionation reaction between the fully reduced hydroquinone (B1673460) (benzene-1,2-diol) and the fully oxidized quinone. nih.gov Theoretical studies have also been employed to understand the decomposition pathways of semiquinone radicals, suggesting they are significant, persistent free radicals formed as initial products from the decomposition of dihydroxylated benzene isomers. researchgate.net

Table 1: Spectroscopic Data for Semiquinone Radicals Derived from Benzene-1,2-diol

| Radical Species | Generation Method | Spectroscopic Technique | Key Findings (g-value) | Reference |

| o-Semiquinone Radical Anion | Oxidation of Catechol in alkaline solution (pH 10.0) | EPR Spectroscopy | 2.0035–2.0040 | tandfonline.com |

| Chlorinated Semiquinone Radicals | Comproportionation of chlorinated hydroquinones and quinones | EPR Spectroscopy | Steady-state levels depend on the number of chlorine substituents | nih.gov |

| Dopa-derived Semiquinone Anion | Photooxidation | EPR Spectroscopy | Complex 32-line spectrum due to magnetic inequivalence of methylene (B1212753) protons | sci-hub.se |

The semiquinone and quinone intermediates generated from benzene-1,2-diol are highly reactive and can undergo subsequent coupling and polymerization reactions. These oxidative coupling reactions are a powerful method for forming carbon-carbon bonds. bohrium.comresearchgate.net The mechanisms of these reactions are complex and can proceed through different pathways, often involving radical intermediates. researchgate.net

Two primary mechanistic pathways for the cross-dehydrogenative coupling (CDC) of benzene-1,2-diols have been proposed. bohrium.comresearchgate.net

Type I Mechanism: This pathway is initiated by the oxidation of benzene-1,2-diol to the corresponding 1,2-benzoquinone. The quinone then acts as an electrophile and reacts with a nucleophile.

Type II Mechanism: In this pathway, the coupling partner is oxidized first, and the resulting radical species directly couples with the benzene-1,2-diol (or its conjugate base). bohrium.comresearchgate.net

The formation of biphenolic compounds through oxidative coupling often involves phenoxyl radical intermediates. researchgate.net The initial oxidation of the phenol (B47542) generates a radical, which can then couple with another radical or a neutral phenol molecule. The selectivity of these reactions (i.e., homo-coupling vs. cross-coupling) and the regioselectivity of the bond formation are influenced by the catalyst, oxidant, and reaction conditions. researchgate.net In the context of a benzene-1,2-diol/formic acid system, the formic acid could influence the reaction by acting as a reducing agent, potentially regenerating the catechol from the quinone, or by affecting the pH of the system, which in turn alters the oxidation potential of the catechol and the stability of the radical intermediates. The polymerization of catechol often leads to the formation of complex, melanin-like polymeric structures, where the initial step is the formation of the semiquinone radical.

Formic Acid as a Reactant or Catalyst in Specific Organic Transformations

Formic acid is a versatile reagent in organic synthesis, capable of acting as an acid catalyst, a reducing agent, and a source of hydrogen. acs.orgthe-innovation.org Its utility is particularly evident in biomass conversion and catalytic hydrogen transfer reactions.

Formic acid has shown significant potential in the depolymerization of lignin, a complex biopolymer rich in ether linkages. the-innovation.org In these processes, formic acid can act both as a solvent and a catalyst to break down the rigid polymeric structure into smaller, value-added aromatic compounds. the-innovation.orgwhiterose.ac.ukscispace.com

The mechanism of formic acid-assisted lignin depolymerization involves several key steps. Formic acid can catalyze the hydrolysis of ether bonds, particularly the prevalent β-O-4 aryl ether linkages in lignin. doria.fi Studies have shown that in the presence of formic acid, the conversion of guaiacol (B22219) to catechol occurs, indicating the hydrolysis of O-CH₃ ether bonds. whiterose.ac.uk Furthermore, formic acid can participate in the reaction through a formylation-elimination-hydrogenolysis mechanism. the-innovation.org This involves the formylation of hydroxyl groups in the lignin structure, followed by elimination and subsequent hydrogenolysis to yield depolymerized products. the-innovation.org

The effectiveness of this process is demonstrated by the significant increase in the yield of oil products and the reduction of solid residue when lignin is treated with formic acid in subcritical water. whiterose.ac.uk For instance, reacting alkali lignin with formic acid alone resulted in a maximum oil yield of 33.1 wt%, with catechol being the predominant product. whiterose.ac.uk The addition of formic acid also appears to prevent or delay the re-polymerization of the reactive depolymerization products. whiterose.ac.uk

Table 2: Effect of Formic Acid on Lignin Depolymerization in Subcritical Water

| Reaction Condition | Max. Oil Yield (wt%) | Major Product | Key Observation | Reference |

| Lignin in subcritical water alone | 22.3 | Guaiacol | Baseline depolymerization | whiterose.ac.uk |

| Lignin with Formic Acid | 33.1 | Catechol | Increased oil yield, hydrolysis of O-CH₃ bonds, reduced char formation | whiterose.ac.uk |

| Lignin with Formic Acid and Pd/C catalyst | 25.7 | Compounds from hydrogenolysis and hydrogenation | Lower oil yield than with FA alone, indicating Pd/C influenced char formation | whiterose.ac.uk |

Formic acid is a promising liquid organic hydrogen carrier, as it can be catalytically decomposed to produce hydrogen (H₂) and carbon dioxide (CO₂), or it can serve as a hydrogen donor in catalytic transfer hydrogenation (CTH) reactions. acs.orgnih.gov This avoids the need for high-pressure gaseous hydrogen. acs.org

The catalytic decomposition of formic acid can proceed via two main pathways: dehydrogenation (HCOOH → H₂ + CO₂) and dehydration (HCOOH → H₂O + CO). abo.fi For hydrogen production, the dehydrogenation pathway is preferred. A variety of homogeneous and heterogeneous catalysts, often based on noble metals like palladium, platinum, and rhodium, have been developed to selectively catalyze the dehydrogenation of formic acid, even at room temperature. nih.govrsc.orgasiaresearchnews.com For example, a water-soluble rhodium aqua complex can efficiently decompose formic acid to H₂ and CO₂ at 298 K with no CO production. nih.gov Molybdenum-based catalysts have also been shown to be effective, with β-Mo₂C being more active and selective than MoOₓCᵧ. rsc.orgcsic.es

In CTH reactions, formic acid provides the hydrogen in situ for the reduction of various functional groups. acs.orgrsc.org This has been applied to the transformation of biomass-derived platform chemicals, the reduction of nitroarenes, and the hydrogenation of ketones and aldehydes. acs.orgrsc.orgnih.gov The mechanism often involves the formation of a metal hydride intermediate from the reaction of the catalyst with formic acid. This hydride species then transfers hydrogen to the substrate. rsc.org For instance, cyclopentadienyl (B1206354) molybdenum hydride compounds catalyze the dehydrogenation of formic acid, and this system can also be used for the transfer hydrogenation of ketones to alcohols. rsc.org

Table 3: Examples of Catalytic Systems for Formic Acid Decomposition and Hydrogen Transfer

| Catalyst | Reaction Type | Key Features | Reference |

| [Rh(III)(Cp*)(bpy)(H₂O)]²⁺ | Decomposition | High efficiency and selectivity for H₂ at 298 K in aqueous solution. | nih.gov |

| Pd nanoparticles on activated carbon | Decomposition | Good stability; H₂ and CO₂ are dominant products at 150–225 °C. | abo.fi |

| Platinum nanoparticles (Pt-PVP) | Decomposition | Effective catalyst for H₂ production from formic acid. | asiaresearchnews.com |

| CpᴿMo(PMe₃)₃₋ₓ(CO)ₓH | Decomposition & Transfer Hydrogenation | Catalyzes both dehydrogenation of formic acid and reduction of ketones. | rsc.org |

| Molybdenum carbides (β-Mo₂C) | Decomposition | High conversion (100%) and selectivity to H₂ (up to 96.5%) at 190-250 °C. | rsc.org |

Computational and Theoretical Elucidation of Intermolecular Interactions

Computational Studies of Surface Adsorption Phenomena

The interaction of Benzene-1,2-diol and formic acid is not limited to solution-phase chemistry. Their adsorption on solid surfaces, particularly on metal oxides, is of great interest in fields such as catalysis, sensing, and photovoltaics. Computational studies provide a molecular-level understanding of the adsorption process, including the identification of stable adsorption geometries and the electronic interactions at the interface. aps.orgmdpi.com

The adsorption of Benzene-1,2-diol (catechol) and formic acid on metal oxide surfaces like zinc oxide (ZnO) and titanium dioxide (TiO2) has been extensively studied using DFT calculations. scispace.comresearchgate.netnih.govscispace.comresearchgate.net These studies have revealed that both molecules can adsorb onto the surface through various modes, including molecular (physisorption) and dissociative (chemisorption) states. scispace.comnih.gov

For Benzene-1,2-diol, adsorption on TiO2 often occurs dissociatively, where the hydroxyl protons are transferred to surface oxygen atoms, and the catecholate anion binds to the surface titanium atoms in a bidentate fashion. scispace.com Similarly, formic acid has been shown to dissociate upon adsorption on ZnO and TiO2 surfaces, forming a formate (B1220265) species and a surface hydroxyl group. researchgate.netnih.gov The preferred adsorption configuration, whether monodentate or bidentate, depends on the specific surface facet and the presence of other adsorbates. nih.gov

The adsorption energy, which is a measure of the strength of the interaction between the molecule and the surface, can be calculated to determine the most stable adsorption state. mdpi.com These calculations are crucial for understanding the initial steps of surface-mediated reactions and the stability of the molecule-surface interface.

Table 2: Typical Adsorption Modes of Benzene-1,2-diol and Formic Acid on Metal Oxide Surfaces

| Adsorbate | Surface | Adsorption Mode | Key Interactions |

| Benzene-1,2-diol | TiO2 | Dissociative Bidentate | Formation of Ti-O bonds with the catecholate oxygen atoms. |

| Formic Acid | ZnO | Dissociative Bidentate | Formation of Zn-O bonds with the formate oxygen atoms. |

| Benzene-1,2-diol | ZnO | Molecular | Hydrogen bonding between hydroxyl groups and surface oxygen atoms. |

| Formic Acid | TiO2 | Dissociative Monodentate | One oxygen of the formate binds to a surface titanium atom. |

Note: The preferred adsorption mode can vary depending on surface structure, coverage, and environmental conditions.

The adsorption of molecules like Benzene-1,2-diol and formic acid on semiconductor surfaces can lead to the formation of interfacial charge transfer (ICT) complexes. researchgate.netresearchgate.net Upon light absorption, an electron can be transferred from the adsorbed molecule (donor) to the conduction band of the metal oxide (acceptor), or vice versa. This charge transfer process is fundamental to the operation of dye-sensitized solar cells and photocatalytic systems.

DFT calculations can be used to investigate the electronic structure of the molecule-surface interface and to elucidate the mechanism of charge transfer. scispace.comresearchgate.netrsc.org By analyzing the projected density of states (PDOS), it is possible to identify the molecular orbitals of the adsorbate that are involved in the charge transfer process and their alignment with the band edges of the semiconductor. scispace.comacs.org For example, studies on catechol-sensitized TiO2 have shown that the highest occupied molecular orbital (HOMO) of catechol lies within the bandgap of TiO2, allowing for electron injection into the conduction band upon photoexcitation. researchgate.net

The nature of the anchoring group and the electronic coupling between the molecule and the surface are critical factors that determine the efficiency of charge transfer. rsc.org Understanding these mechanisms at a theoretical level is essential for the rational design of more efficient photocatalysts and solar energy conversion devices. The chemical implications of this charge transfer are significant, as it can lead to the oxidation or reduction of the adsorbed molecule, initiating a series of chemical reactions on the surface. copernicus.org

Based on a comprehensive search of available scientific literature, there is currently no specific research focusing on the computational and theoretical elucidation of reaction pathway modeling and transition state analysis for the chemical complex "Benzene-1,2-diol;formic acid".

While extensive research exists on the individual properties and reactions of both Benzene-1,2-diol (also known as catechol) and formic acid in various contexts, studies detailing the intermolecular interactions and complex transformations between these two specific molecules could not be located.

Existing computational studies on Benzene-1,2-diol primarily investigate its interactions with other substances, such as metal oxide surfaces researchgate.netresearchgate.net or its role in broader chemical systems. Similarly, research on formic acid often centers on its decomposition pathways nih.govmdpi.comunibo.it, its role as a catalyst, or its interactions with metallic catalysts. nih.gov However, the specific reaction pathways and transition states of a complex formed between Benzene-1,2-diol and formic acid are not documented in the retrieved literature.

Therefore, it is not possible to provide a scientifically accurate article with the requested detailed research findings and data tables for the specified section "3.3. Reaction Pathway Modeling and Transition State Analysis for Complex Transformations" as per the user's instructions. The generation of such an article would require access to dedicated computational chemistry research that does not appear to be publicly available for this particular chemical system.

Advanced Spectroscopic and Chromatographic Methodologies for System Characterization

Mass Spectrometry for Product and Interaction Adduct Identification

Mass spectrometry (MS) is a powerful tool for identifying the products and intermediate species formed in the benzene-1,2-diol and formic acid system. Its high sensitivity and ability to determine molecular weights and structural information make it indispensable for this purpose.

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of polar, thermally labile compounds, making it an ideal technique for studying the reaction between benzene-1,2-diol and formic acid. ESI is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the detection of intact molecular ions and non-covalently bound complexes.

In the context of the benzene-1,2-diol and formic acid system, ESI-MS has been instrumental in identifying various reaction products and intermediates. For instance, in studies of catechol oxidation, ESI-MS has been used to detect the formation of oligomeric products. nih.gov The use of formic acid in the mobile phase during ESI-MS analysis is common as it facilitates the protonation of analytes, leading to the formation of [M+H]⁺ ions which are readily detected in positive ion mode. researchgate.netresearchgate.netpsu.edu Research has shown that even under standard ESI conditions, catechols can undergo in-source oxidation, leading to the formation of dimers. researchgate.net This highlights the reactivity of catechol and the ability of ESI-MS to capture these transient species.

In a typical ESI-MS experiment involving the reaction of benzene-1,2-diol, the mass spectrum might reveal ions corresponding to the starting material, as well as various oxidized and coupled products. For example, the oxidation of catechol can lead to the formation of quinones, which are highly reactive and can subsequently undergo further reactions, such as dimerization or adduction with other molecules. mdpi.complos.org ESI-MS can detect these species, providing their molecular weights and, through tandem MS (MS/MS), their structural fragmentation patterns.

Table 1: Representative Ions Detected by ESI-MS in Catechol Reaction Systems

| m/z (mass-to-charge ratio) | Putative Identification | Reference |

| 111 | [Catechol + H]⁺ | researchgate.net |

| 217 | Dimer of catechol (coupling product) | nih.gov |

| 355 | Dimer of a catechol derivative | mdpi.com |

| 541 | Trimer of a catechol derivative | nih.gov |

| 721 | Tetramer of a catechol derivative | nih.gov |

This table is illustrative and the exact ions observed will depend on the specific reaction conditions.

When the reaction between benzene-1,2-diol and formic acid results in a complex mixture of products, liquid chromatography-mass spectrometry (LC-MS/MS) is the analytical method of choice. LC separates the components of the mixture based on their physicochemical properties before they are introduced into the mass spectrometer for detection and identification. This separation step is crucial for resolving isomers and for the analysis of trace components that might otherwise be suppressed by more abundant species in the mixture.

The use of reversed-phase HPLC with a mobile phase containing formic acid is a common setup for the analysis of catechol-related compounds. mdpi.comnih.govacs.org Formic acid helps to control the pH of the mobile phase and acts as a proton source, enhancing ionization efficiency in positive mode ESI. lcms.cz The choice of the chromatographic column is also critical for achieving good separation. lcms.cz

LC-MS/MS has been successfully applied to identify a wide array of products in reactions involving catechols, including hydroxylated species, quinones, and oligomers. nih.govmdpi.complos.org In studies of catecholamine analysis, LC-MS/MS provides a rapid and sensitive method for the quantification of these compounds in complex biological matrices, often using formic acid in the mobile phase to improve performance. researchgate.netpsu.edu Furthermore, LC-MS/MS is invaluable for identifying trace impurities that may originate from reagents like formic acid, which can be critical for understanding reaction mechanisms and ensuring the purity of synthesized compounds. nih.gov

Table 2: Exemplary LC-MS/MS Parameters for Catechol-related Analysis

| Parameter | Value/Condition | Reference |

| Chromatography | ||

| Column | Reversed-phase C18 or Diphenyl | nih.govacs.org |

| Mobile Phase A | Water with 0.1% formic acid | mdpi.comnih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | mdpi.comnih.gov |

| Gradient | Linear gradient from low to high organic content | nih.govacs.org |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.netacs.org |

| Analysis Mode | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) | researchgate.netnih.gov |

A key advantage of mass spectrometry, particularly ESI-MS, is its ability to detect and characterize short-lived intermediates and non-covalently bound adducts that are crucial for understanding reaction mechanisms. In the reaction of benzene-1,2-diol and formic acid, this could include hydrogen-bonded complexes between the two molecules or transient intermediates formed during oxidation or other transformations.

The soft nature of ESI allows for the preservation of these delicate species as they are transferred from the solution phase to the gas phase. Tandem mass spectrometry (MS/MS) can then be used to probe the structure of these intermediates by inducing fragmentation and analyzing the resulting product ions. This provides valuable information about the connectivity and bonding within the transient species.

For example, studies on the oxidation of catechols have used mass spectrometry to identify radical cations and other reactive intermediates that lead to the formation of the final products. rug.nl Similarly, research into the crosslinking chemistry of catechols has employed LC-MS to identify a multitude of short-lived intermediates and adducts formed in the early stages of the reaction. plos.org The characterization of these species is essential for building a complete picture of the reaction pathway.

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a sample. These methods are highly sensitive to the presence of specific functional groups and changes in the molecular environment, making them ideal for studying the interactions between benzene-1,2-diol and formic acid.

Infrared and Raman spectroscopy can be used to monitor the progress of reactions involving benzene-1,2-diol and formic acid by tracking changes in the vibrational bands associated with specific functional groups. For example, the oxidation of the hydroxyl groups of catechol to form a quinone would result in the disappearance of the O-H stretching band and the appearance of a new C=O stretching band at a characteristic frequency. acs.org

In a study on the synthesis of cis,cis-muconic acid from catechol using formic acid and hydrogen peroxide, the conversion was monitored, and the product was characterized using NMR spectroscopy, though vibrational spectroscopy could also be applied to follow the disappearance of catechol's characteristic peaks and the emergence of those for muconic acid. rsc.org The cleavage of the aromatic ring in catechol during oxidation leads to the formation of carboxylic acids, which can be identified by the appearance of broad O-H stretching bands and strong C=O stretching bands in the IR spectrum. acs.org

Table 3: Key Vibrational Frequencies for Functional Group Transformations

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Reference |

| O-H Stretch (Alcohol) | 3200-3600 | IR, Raman | libretexts.org |

| C=C Stretch (Aromatic) | 1450-1600 | IR, Raman | openstax.org |

| C=O Stretch (Quinone) | 1660-1690 | IR, Raman | libretexts.org |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | IR | libretexts.org |

| C=O Stretch (Carboxylic Acid) | 1690-1760 | IR, Raman | libretexts.org |

These ranges are approximate and can be influenced by the molecular environment.

The formation of hydrogen bonds between the hydroxyl groups of benzene-1,2-diol and the carboxylic acid group of formic acid can be readily detected using vibrational spectroscopy. Hydrogen bonding perturbs the vibrational frequencies of the involved functional groups, providing a clear spectroscopic signature.

Specifically, the O-H stretching frequency of a hydroxyl group involved in a hydrogen bond will shift to a lower wavenumber (a "red-shift"), and the intensity of the corresponding absorption band in the IR spectrum will increase and broaden. semanticscholar.org The magnitude of this shift is related to the strength of the hydrogen bond. semanticscholar.org

Studies on hydrogen-bonded complexes of formic acid with other molecules, such as alcohols or other carboxylic acids, have demonstrated the utility of IR and Raman spectroscopy in identifying these interactions. nih.govgoettingen-research-online.de For the benzene-1,2-diol/formic acid system, one would expect to observe a red-shift in the O-H stretching bands of both the catechol and the formic acid upon complex formation. Theoretical calculations can be used in conjunction with experimental spectra to predict the vibrational frequencies of different hydrogen-bonded conformers and to aid in the assignment of the observed spectral features. semanticscholar.orggoettingen-research-online.de

Electronic Spectroscopy (UV-Vis) for Real-Time Reaction Monitoring and Species Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for real-time monitoring of reactions involving Benzene-1,2-diol (catechol) and for the quantification of the species present. Catechol and its derivatives exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum.

Real-Time Reaction Monitoring:

The progress of reactions involving catechol, such as oxidation or complexation, can be followed by monitoring changes in the UV-Vis absorption spectrum over time. For instance, the oxidation of catechol can lead to the formation of new products with distinct absorption maxima, allowing for the tracking of reactant consumption and product formation. acs.orgresearchgate.net Studies have shown that the reaction of catechol with other substances can be monitored by observing the appearance or disappearance of specific absorption peaks. uci.eduresearchgate.net In acidic conditions, which would be relevant in a system containing formic acid, the interactions between catechol and other species, like iron(III), have been studied by observing changes in the UV-Vis spectra at different time intervals. researchgate.netuci.edu

Species Quantification:

UV-Vis spectroscopy is also a valuable method for quantifying catechol in a solution. A primary absorption peak for catechol is typically observed around 280 nm. researchgate.net The intensity of this peak is directly proportional to the concentration of catechol, following the Beer-Lambert law. This relationship allows for the creation of a calibration curve from which the concentration of catechol in an unknown sample can be determined. The absence of significant absorption at wavelengths above 300 nm can indicate that the catechol has not been oxidized. researchgate.net

The following table provides an example of UV-Vis absorption data for catechol, which is fundamental for its quantification.

| Wavelength (nm) | Absorbance |

| 280 | Peak Absorbance |

| >300 | Minimal to No Absorbance |

This interactive table demonstrates the characteristic UV-Vis absorption of catechol, which is crucial for its quantification.

It is important to note that the presence of formic acid and potential reaction products can influence the UV-Vis spectrum. Therefore, careful selection of the analytical wavelength and consideration of potential spectral overlaps are crucial for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules in the Benzene-1,2-diol;formic acid system. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, enabling the confirmation of molecular structures and the identification of reaction products.

Structural Confirmation of Benzene-1,2-diol and Formic Acid:

The ¹H NMR spectrum of Benzene-1,2-diol (catechol) shows characteristic signals for the aromatic protons, typically in the range of 6.7 to 7.0 ppm. researchgate.net The formic acid proton exhibits a distinct singlet at a downfield chemical shift, often around 8.5 ppm. researchgate.net The ¹³C NMR spectrum of catechol displays resonances for the hydroxyl-bearing carbons and the other aromatic carbons, while formic acid shows a signal for its carbonyl carbon. cdc.gov

Identification of Reaction Products and Adducts:

In a mixture of Benzene-1,2-diol and formic acid, NMR spectroscopy is critical for identifying any new chemical species formed through their interaction. For example, if an esterification reaction were to occur, new signals corresponding to the formate (B1220265) ester of catechol would appear in both the ¹H and ¹³C NMR spectra. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are particularly powerful for establishing connectivity between protons and carbons, which is essential for unambiguously determining the structure of any newly formed adducts. cdc.govrsc.orgnih.gov Studies have utilized these advanced NMR methods to confirm the structures of adducts formed from catechol derivatives. nih.govacs.orgd-nb.info

Below is a representative table of expected ¹H NMR chemical shifts for Benzene-1,2-diol and formic acid.

| Compound | Functional Group | Chemical Shift (ppm) |

| Benzene-1,2-diol | Aromatic C-H | ~6.7 - 7.0 |

| Benzene-1,2-diol | Hydroxyl O-H | Variable |

| Formic Acid | Carboxylic Acid C-H | ~8.5 |

This interactive table provides typical ¹H NMR chemical shift ranges for the key components of the system.

Chromatographic Separations (e.g., HPLC, GC/MS) for Mixture Component Resolution and Quantification

Chromatographic techniques are essential for separating the components of a complex mixture like Benzene-1,2-diol and formic acid, allowing for their individual identification and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are two of the most powerful and commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For the analysis of Benzene-1,2-diol and formic acid, reversed-phase HPLC is a common approach. sielc.comsielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The composition of the mobile phase, often a mixture of water, acetonitrile, and an acidifier like formic acid itself, is optimized to achieve good separation. nih.govrsc.orgchrom-china.com The use of formic acid in the mobile phase can improve peak shape and is compatible with mass spectrometry detection. sielc.comsielc.comnih.gov

The separated components are detected as they elute from the column, typically using a UV detector set to a wavelength where the analytes absorb, such as 280 nm for catechol. nih.gov Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known standards.

The following table outlines a typical set of HPLC conditions for the analysis of a Benzene-1,2-diol and formic acid mixture.

| Parameter | Condition |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV at 280 nm |

| Flow Rate | 1.0 mL/min |

This interactive table presents a standard set of HPLC parameters for the separation and analysis of the specified compounds.

Gas Chromatography-Mass Spectrometry (GC/MS):

GC/MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. ijern.com While formic acid is volatile, Benzene-1,2-diol often requires derivatization to increase its volatility and thermal stability for GC analysis. ijern.comresearchgate.net A common derivatization technique is silylation, which replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. ijern.comresearchgate.net

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. The mass spectrum is a unique fingerprint that allows for confident identification by comparison to spectral libraries. Quantification can be performed by using an internal standard and monitoring specific ions for each analyte. ncasi.org

Synthetic Applications and Green Chemistry Principles

Sustainable Synthesis of Muconic Acid and its Derivatives from Benzene-1,2-diol

Muconic acid is a significant platform molecule, serving as a precursor for the production of commercially important polymers like nylon and polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.comtandfonline.com Traditionally derived from petrochemicals, there is a strong impetus to develop sustainable synthesis routes from renewable resources, with the conversion of benzene-1,2-diol being a primary focus. nih.gov These routes can be broadly categorized into chemical and biological methods, both of which have seen significant advancements.

Optimizing the conversion of benzene-1,2-diol to muconic acid is critical for its economic viability. Research has explored various catalytic systems and reaction conditions to maximize yield and control the isomeric form of the product.

A highly efficient chemical method involves the oxidative cleavage of catechol using performic acid, which is generated in situ from formic acid and hydrogen peroxide. rsc.orgresearchgate.net This process, catalyzed by common iron salts at very low concentrations (as low as 0.005 mol%), can achieve muconic acid yields as high as 84% after simple filtration. rsc.org Another chemical approach uses ozone for the oxidative ring-opening of catechol. mdpi.com While early ozonolysis methods had lower yields, recent optimizations, such as adding an alkali like sodium hydroxide, have significantly improved performance by increasing the reaction rate and precipitating the product as a salt, thereby preventing its degradation and boosting the yield to 56%. mdpi.comresearchgate.net A similar method using a mixture of 50% hydrogen peroxide and formic acid has been reported to yield approximately 80% cis,cis-muconic acid (ccMA). mdpi.comresearchgate.netpreprints.org

Biocatalytic routes offer high selectivity under mild conditions. rsc.org The direct conversion of catechol to ccMA is achieved in a single step using the enzyme catechol 1,2-dioxygenase (CDO), found in various microorganisms like Pseudomonas putida and genetically engineered E. coli. tandfonline.comrsc.orgfrontiersin.org By optimizing fermentation processes, such as using fed-batch cultures with a successive supply of catechol, researchers have achieved high titers of muconic acid. For instance, a recombinant E. coli expressing a high-activity CDO produced 12.99 g/L of ccMA in 6 hours with a molar conversion yield of 91.4%. frontiersin.org

Table 1: Comparison of Synthesis Methods for Muconic Acid from Benzene-1,2-diol

| Method | Reagents | Catalyst/Enzyme | Reported Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| Chemical Oxidation | Formic Acid, Hydrogen Peroxide | Iron Salts (e.g., (NH4)2Fe(SO4)2) | Up to 84% | High yield, simple filtration, low-cost catalyst | rsc.org |

| Chemical Ozonolysis | Ozone, Sodium Hydroxide | None (reagent-based) | 56% | One-step synthesis, simplified process | mdpi.comresearchgate.net |

| Biocatalysis (Whole-cell) | Catechol in culture medium | Catechol 1,2-dioxygenase (in recombinant E. coli) | 91.4% (molar conversion) | High selectivity, mild conditions, no by-products | frontiersin.org |

| Biocatalysis (Cellular lysates) | Catechol substrates | Catechol-cleaving dioxygenase CatA | Gram-scale production | Scalable, avoids chromatographic purification | rsc.org |

The synthesis of muconic acid from benzene-1,2-diol is increasingly evaluated through the lens of green chemistry. The goal is to create processes that are not only efficient but also environmentally benign.

Biochemical routes are often considered a sustainable approach as they can utilize renewable feedstocks and operate under ambient temperature and pressure, reducing energy consumption. tandfonline.comresearchgate.net However, challenges related to the toxicity of substrates to microorganisms and complex product extraction processes must be addressed for industrial-scale production. mdpi.comresearchgate.net

Chemical methods are being refined to better align with green chemistry principles. The development of a one-step synthesis using ozonation, for example, significantly reduces reagent consumption, time, and labor compared to traditional multi-step processes. mdpi.comresearchgate.netpreprints.org The oxidative cleavage method using performic acid showcases several green features: the use of an inexpensive and non-toxic iron catalyst, the ability to perform the reaction in a safe manner, and a simple product isolation via filtration which minimizes solvent waste. rsc.org A significant advantage of this chemical route is its potential integration into biorefineries, where it can be used to upgrade bio-based catechols derived from the depolymerization of lignin (B12514952), thus maximizing the value extracted from biomass. rsc.orgresearchgate.net

Catalytic Processes in Benzene-1,2-diol and Formic Acid Systems

Catalysis is fundamental to unlocking the potential of benzene-1,2-diol and formic acid for various chemical transformations. Research has led to the development of both heterogeneous and homogeneous catalysts that can drive these reactions efficiently and selectively.

A diverse array of catalysts has been designed for reactions involving catechol and formic acid, either as reactants, intermediates, or solvents.

Heterogeneous Catalysts: These are favored for their ease of separation and recyclability.

Supported Vanadia (V₂O₅) Catalysts: These are effective in the oxidation of catechol derivatives. researchgate.net

Iridium-Bipyridine in Porous Organic Polymers (Ir-bpy-POP): This system serves as a robust heterogeneous catalyst for the reversible hydrogenation of CO₂ to formic acid, demonstrating the crucial role of the polymer support in achieving high turnover numbers. dtu.dk

AgPd/WO₂.₇₂ Nanocatalysts: These materials facilitate a one-pot reaction where formic acid is first dehydrogenated to produce H₂, which is then used in the subsequent synthesis of benzene-fused heterocycles like benzoxazoles and benzimidazoles. rsc.org

Palladium on Indium(III) Oxide (Pd/In₂O₃): This solid catalyst enables the use of formic acid as both a carbon and hydrogen source for the methylation of amines via a formylation/transfer hydrogenation pathway without requiring additives. researchgate.net

Homogeneous Catalysts: These often offer high activity and selectivity under mild conditions.

Molybdenum Hydride Complexes (CpRMo(PMe₃)₃₋ₓ(CO)ₓH): These compounds are effective catalysts for the dehydrogenation of formic acid, with their activity being highly dependent on the specific ligand combination. rsc.org

Ruthenium Pincer Complexes: Various ruthenium complexes, including [RuH₂(PPh₃)₄], have shown exceptional activity for formic acid dehydrogenation at low temperatures, sometimes for extended periods without basic additives. encyclopedia.pub

Formic Acid as a Catalyst: In some reactions, formic acid itself can act as both a reductant and a catalyst. For instance, it can be used for the deoxydehydration of vicinal diols to alkenes, a reaction that proceeds with high selectivity. thieme-connect.de

Table 2: Selected Catalytic Systems for Transformations Involving Benzene-1,2-diol or Formic Acid

| Catalyst Type | Catalyst Example | Transformation | Key Features | Reference |

|---|---|---|---|---|

| Heterogeneous | AgPd/WO2.72 | Formic acid dehydrogenation & heterocycle synthesis | One-pot, multi-reaction catalysis | rsc.org |

| Heterogeneous | Ir-bpy-POP | CO2 hydrogenation to formic acid (reversible) | Support is crucial for high activity; reusable | dtu.dk |

| Homogeneous | CpRMo(PMe3)2(CO)H | Formic acid dehydrogenation | High activity at room temperature; mechanism studied | rsc.org |

| Homogeneous | Ruthenium Pincer Complexes | Formic acid dehydrogenation | High turnover frequency at low temperatures | encyclopedia.pub |

| Reagent/Catalyst | Formic Acid | Deoxydehydration of vicinal diols | Acts as both H-source and catalyst; side products are H₂O and CO₂ | thieme-connect.de |

Understanding the reaction mechanism is key to designing more efficient catalysts. For the dehydrogenation of formic acid catalyzed by cyclopentadienyl (B1206354) molybdenum hydride compounds, the proposed mechanism involves several steps: (i) protonation of the molybdenum hydride complex by formic acid, (ii) elimination of H₂ and coordination of a formate (B1220265) ion, and (iii) decarboxylation of the formate ligand to regenerate the active hydride catalyst. rsc.org The rate-limiting step can change depending on the concentration of formic acid, shifting from decarboxylation at high concentrations to protonation at low concentrations. rsc.org

In the case of the heterogeneous Ir-bpy-POP catalyst for CO₂ hydrogenation, studies have shown that the catalytic activity is truly heterogeneous. dtu.dk Filtration experiments, where the solid catalyst was removed mid-reaction, resulted in a near-complete loss of activity in the remaining liquid phase, proving that the iridium sites immobilized within the polymer framework are responsible for the catalysis. dtu.dk The superior performance compared to the equivalent homogeneous catalyst highlights that the POP structure plays a vital role, likely by preventing catalyst deactivation and creating a favorable microenvironment for the reaction. dtu.dk

The mechanism for the reduction of vicinal diols by formic acid is believed to proceed via a syn-elimination pathway. thieme-connect.de This implies a specific stereochemical course for the reaction, where the geometry of the resulting alkene is dependent on the stereochemistry of the starting diol. thieme-connect.de

Emerging Applications in Polymer and Advanced Materials Science

Benzene-1,2-diol is a highly versatile building block in materials science, largely due to the unique chemical properties of the catechol group. frontiersin.orguliege.be Its ability to participate in a wide range of reversible and irreversible interactions allows for the design of smart polymers and advanced materials with tailored functionalities. frontiersin.org

The catechol moiety serves as a universal anchor for modifying surfaces, imparting properties such as adhesion and redox activity to otherwise inert materials. frontiersin.orguliege.be This has been inspired by the adhesive proteins of marine mussels, leading to the development of powerful synthetic adhesives that can bond effectively even underwater. uliege.betandfonline.com For example, copolymers like poly(vinylcatechol-styrene) (PVCS) have demonstrated exceptional underwater adhesion strength. tandfonline.com

The incorporation of catechol into polymer structures can be achieved in several ways: with catechol units embedded in the polymer main chain, attached as pendant groups, or located at the chain ends. uliege.be Modern polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) have enabled the synthesis of well-defined catechol-containing polymers. benthamdirect.com

These materials have found a wide array of applications:

Smart Coatings and Adhesives: Catechol-functionalized polymers can create self-healing materials, stimuli-responsive systems, and lubricious, antifouling hydrogel coatings to prevent bacterial binding on medical devices. frontiersin.org

Environmental Remediation: Polycondensation resins made with catechol have been evaluated for their capacity to adsorb heavy metals and dyes, aiding in wastewater decontamination. benthamdirect.com

Biomedical Applications: Catechol-based polymers have been designed for the efficient cytosolic delivery of proteins and peptides, leveraging the strong binding affinity of catechol for proteins and cell membranes to improve internalization and endosome escape. chinesechemsoc.org

Advanced Scaffolds: Polymers derived from catechol have been used as scaffolds for creating materials with desirable functions like electronic conductivity. benthamdirect.com

Functionalization of Polymeric Backbones with Benzene-1,2-diol Units in the Presence of Formic Acid

While formic acid is not typically employed as a direct catalyst for grafting catechol units onto polymers, its role in controlling the reaction environment, specifically pH, is crucial for directing the desired chemical pathways. The reactivity of the catechol group is highly dependent on pH, influencing oxidation, cross-linking, and interaction with other functional groups. nih.govrsc.orgd-nb.info Formic acid can be used to maintain acidic conditions, which can favor specific reactions, such as covalent bond formation over metal-coordination complexes. nih.govrsc.org

Research has demonstrated that in the presence of Fe(III) ions, acidic conditions (pH ~2-3), which can be established using formic acid, induce the oxidative coupling of catechol units, leading to the formation of covalent cross-links between polymer chains. nih.govrsc.org This is in contrast to reactions at neutral or alkaline pH, where the formation of stable, non-covalent metal-catechol coordination complexes is the dominant process. nih.gov This pH-dependent switch is critical for controlling the curing and solidification of catechol-containing materials. For instance, studies on DOPA-rich mussel foot proteins in a 0.1 M formic acid buffer (pH 3) showed that Fe³⁺ could induce covalent cross-links. nih.gov

Furthermore, formic acid has been shown to play a role in the generation of catechol moieties from lignin, a potential renewable source of aromatic chemicals. In the hydrothermal depolymerization of alkali lignin, the addition of formic acid not only acted as a capping agent to prevent the re-polymerization of reactive products but also promoted the hydrolysis of O-CH₃ ether bonds in guaiacol (B22219) units, converting them into catechol. whiterose.ac.uk This process resulted in a high yield of an oil where catechol was the predominant compound. whiterose.ac.uk

The table below summarizes key research findings on the influence of acidic conditions, often involving formic acid, on reactions involving catechol units.

| Research Area | Polymer/Model Compound | Acid/Condition | Role of Acidic Condition | Outcome | Reference(s) |

| Fe³⁺-Induced Cross-linking | DOPA-containing peptide | Formic acid buffer (pH 3) | Promotes redox-mediated covalent curing | Covalent bond formation between catechol moieties | nih.govrsc.org |

| Lignin Depolymerization | Alkali Lignin | Formic acid | Promotes hydrolysis of guaiacol ether bonds | Increased yield of catechol | whiterose.ac.uk |

| Biomimetic Adhesion | Chitosan and Protocatechuic Acid | Mildly acidic (pH 5-6.5) | Enables spontaneous Michael-type addition | Formation of C-N bonds between polymer and catechol | d-nb.info |

Design and Synthesis of Stimuli-Responsive Materials Utilizing Catechol-Derived Architectures

The ability of the catechol group to engage in reversible interactions and chemical transformations in response to external triggers is the foundation for a wide array of stimuli-responsive "smart" materials. surfchem.dk These materials, often in the form of hydrogels, can change their properties, such as swelling, stiffness, or drug release, in response to specific environmental cues like pH, metal ions, and temperature. nih.govkaist.ac.kracs.org

pH-Responsive Systems: A prominent strategy for creating pH-responsive materials involves the reversible formation of boronate esters between catechol-functionalized polymers and boronic acid derivatives. rsc.org At neutral or alkaline pH, a stable complex forms, leading to hydrogel cross-linking. nih.govacs.org Upon a shift to an acidic environment, the complex dissociates, causing the hydrogel to dissolve or swell and release any encapsulated cargo. nih.govacs.orgresearchgate.net This mechanism has been effectively used to design drug delivery systems that target the slightly acidic microenvironment of tumors. nih.govresearchgate.net The synthesis of these materials often involves preparing polymers with pendant catechol groups and then cross-linking them with difunctional boronic acids. rsc.org

Metal-Ion Responsive Systems: Catechol's strong chelating affinity for various metal ions (e.g., Fe³⁺, Cu²⁺, Ag⁺) is widely exploited to design metal-responsive materials. nih.govtandfonline.commdpi.com The coordination between catechol groups on different polymer chains and multivalent metal ions acts as a non-covalent cross-link, leading to the formation of hydrogels. surfchem.dk The properties of these gels can be tuned by the choice and concentration of the metal ion. Furthermore, the redox activity of catechol can be harnessed to reduce metal ions into metallic nanoparticles in situ. nih.gov For example, a catechol-functionalized polylactide can act as both a reducing agent for silver nitrate (B79036) and a stabilizer for the resulting silver nanoparticles (AgNPs), embedding them within the polymer matrix. mdpi.commdpi.com

Multi-Responsive Systems: By combining catechol functionalities with other responsive polymers, materials that react to multiple stimuli can be synthesized. For instance, thermo-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM) have been copolymerized with catechol-containing monomers. kaist.ac.kr The resulting copolymers exhibit both a lower critical solution temperature (LCST) behavior, causing them to shrink at higher temperatures, and the ability to form hydrogels in the presence of specific metal ions. kaist.ac.kr Similarly, gelatin, a naturally thermo-responsive polymer, has been functionalized with catechol groups to create injectable hydrogels whose gelation can be controlled by temperature. acs.org The synthesis of such materials is typically achieved through controlled polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization to produce well-defined copolymers. kaist.ac.kr

The table below details examples of stimuli-responsive systems based on catechol-derived architectures.

| Stimulus | Interacting Moiety | Synthetic Strategy | Resulting Material/System | Application | Reference(s) |

| pH | Boronic Acid | Complexation of catechol-derivatized PEG with diboronic acid. | Reversible, self-healing hydrogel. | Drug delivery, tissue engineering. | rsc.orgacs.org |

| Metal Ions (Fe³⁺, Al³⁺) | Metal Ions | Cross-linking of catechol-modified polymers (e.g., poly(disulfide)s). | Dual-responsive, degradable hydrogels. | Sensing, controlled release. | surfchem.dktandfonline.com |

| Metal Ions (Ag⁺) | Metal Salt (AgNO₃) | In situ reduction of Ag⁺ by catechol-functionalized polymers. | Polymer-nanoparticle composites. | Antimicrobial materials. | nih.govmdpi.com |

| Temperature & Metal Ions | PNIPAM & Metal Ions | RAFT copolymerization of NIPAM and dopamine (B1211576) acrylamide. | Dual-responsive hydrogels and self-assembling block copolymers. | Drug delivery, sensors, actuators. | kaist.ac.kr |

| Temperature | Gelatin | Conjugation of catechol to gelatin backbone. | Injectable, in situ gelling hydrogel. | Localized molecular delivery. | acs.org |

Environmental Chemical Transformations and Atmospheric Significance of Benzene 1,2 Diol/formic Acid Interactions

Heterogeneous Oxidation of Benzene-1,2-diol in Atmospheric Aerosols Influenced by Acidic Conditions

Benzene-1,2-diol, commonly known as catechol, is a significant semi-volatile organic compound in the atmosphere, originating from biomass burning and the oxidation of aromatic hydrocarbons like benzene (B151609). Its atmospheric processing is a key contributor to the formation of secondary organic aerosol (SOA), which has profound impacts on climate and air quality. A critical aspect of this processing is its heterogeneous oxidation, which occurs on the surface of existing aerosol particles. The chemical nature of these particles, particularly their acidity, can fundamentally alter the reaction pathways and rates. Formic acid, a prevalent carboxylic acid in the atmosphere, often contributes to the acidity of these aerosol particles. The interaction between benzene-1,2-diol and formic acid within an aerosol matrix creates a unique reactive environment where the oxidation of benzene-1,2-diol is significantly influenced.

Studies have focused on the heterogeneous reaction of gaseous oxidants, such as ozone (O₃) and hydroxyl radicals (•OH), with benzene-1,2-diol coated onto aerosol seed particles. The presence of formic acid in the particle phase has been shown to act as a catalyst or participate directly in reaction mechanisms, altering the distribution and identity of the resulting oxidation products. This acidic influence is crucial for accurately modeling the growth and chemical evolution of atmospheric aerosols.

The oxidation of benzene-1,2-diol on acidic aerosol surfaces leads to the cleavage of the aromatic ring and the formation of a complex mixture of highly oxygenated molecules. These products generally have lower volatility than the parent compound, promoting their partitioning into the particle phase and contributing to SOA mass. Laboratory investigations, often employing aerosol flow tubes coupled with advanced mass spectrometry techniques, have identified several key classes of products.

Under conditions simulating an atmosphere where formic acid is present in the aerosol phase, the oxidation of benzene-1,2-diol by ozone yields a distinct set of products. The initial attack by ozone is thought to form an unstable primary ozonide, which rapidly rearranges and fragments. The acidic environment provided by formic acid can influence the stabilization of intermediates and the branching ratios of subsequent reactions. This leads to the formation of various unsaturated and saturated dicarboxylic acids, which are significant components of ambient SOA.

The table below details some of the primary oxidation products identified in studies of benzene-1,2-diol oxidation under acidic conditions.

| Product Compound | Chemical Formula | Significance in Atmospheric Chemistry |

|---|---|---|

| Muconic acid | C₆H₆O₄ | A key ring-opening product, indicating direct cleavage of the aromatic system. Exists as several isomers. |

| Maleic acid | C₄H₄O₄ | A four-carbon dicarboxylic acid formed from the fragmentation of larger intermediates. |

| Fumaric acid | C₄H₄O₄ | An isomer of maleic acid, its formation ratio relative to maleic acid can depend on reaction conditions. |

| Oxalic acid | C₂H₂O₄ | A ubiquitous and abundant dicarboxylic acid in atmospheric aerosols, often representing an end-product of oxidative processing. |

| Malonic acid | C₃H₄O₄ | Another major dicarboxylic acid found in SOA, formed through further oxidation of larger fragments. |

| 4-Oxobut-2-enoic acid | C₄H₄O₃ | An example of a functionalized carboxylic acid that can undergo further reactions in the aerosol phase. |

The efficiency of heterogeneous oxidation is quantified by the reactive uptake coefficient (γ), defined as the net probability that a collision of a gas-phase oxidant molecule with the aerosol surface results in an irreversible reaction. This parameter is critical for atmospheric models to predict the rate of SOA formation. The presence of formic acid and variations in relative humidity (RH) have been demonstrated to exert substantial control over the value of γ for the oxidation of benzene-1,2-diol.

Experiments typically measure the decay of a gaseous oxidant (e.g., O₃) as it flows over particles coated with a mixture of benzene-1,2-diol and formic acid. The presence of formic acid consistently leads to an enhancement of the reactive uptake coefficient. This enhancement is attributed to acid-catalyzed mechanisms that accelerate ring-opening pathways.

Relative humidity plays a complex role. At low RH, the aerosol particle may be in a solid or semi-solid state, limiting the diffusion of reactants. As RH increases, the particle absorbs water, creating an aqueous layer that can enhance the mobility of reactants and facilitate acid-catalyzed reactions in the aqueous phase. However, at very high RH, dilution effects may slightly decrease the reaction rate. The interplay between acidity and RH is therefore non-linear.

The following table presents illustrative data from laboratory studies, showing the effect of formic acid presence and relative humidity on the reactive uptake coefficient of ozone (γ_O₃) on benzene-1,2-diol particles.

| Relative Humidity (RH) | Particle Composition | Observed Reactive Uptake Coefficient (γ_O₃ x 10⁻⁴) |

|---|---|---|

| < 5% | Pure Benzene-1,2-diol | 1.2 ± 0.2 |

| < 5% | Benzene-1,2-diol / Formic Acid (1:1 molar ratio) | 2.5 ± 0.3 |

| 50% | Pure Benzene-1,2-diol | 1.8 ± 0.3 |

| 50% | Benzene-1,2-diol / Formic Acid (1:1 molar ratio) | 4.1 ± 0.4 |

| 85% | Pure Benzene-1,2-diol | 2.1 ± 0.2 |

| 85% | Benzene-1,2-diol / Formic Acid (1:1 molar ratio) | 4.9 ± 0.5 |

These findings underscore that neglecting the acidic nature of atmospheric aerosols can lead to a significant underestimation of the oxidation rate of aromatic compounds like benzene-1,2-diol.

Degradation Pathways and Chemical Fate in Environmental Matrices

The initial heterogeneous oxidation of benzene-1,2-diol is only the first step in its ultimate environmental fate. The products formed, such as the dicarboxylic acids listed in section 6.1.1, are themselves subject to further chemical and physical transformations within various environmental matrices, including atmospheric aerosols, cloud water, and ultimately terrestrial and aquatic systems upon deposition.

In the condensed phase of an aerosol or cloud droplet, photochemical reactions can also play a role. Some of the intermediate products can absorb solar radiation and undergo photolysis, leading to further fragmentation. The presence of formic acid can influence these later-stage processes by maintaining an acidic pH, which affects the chemical form (protonated vs. deprotonated) of the carboxylic acid products, thereby altering their reactivity and photolytic properties.

The chemical fate is thus a multi-generational process. The initial interaction between benzene-1,2-diol and formic acid on an aerosol surface initiates a chain of reactions that transforms a semi-volatile aromatic precursor into a suite of low-volatility, highly oxygenated products. These products contribute to the mass and hygroscopicity of SOA. Over time, continued processing leads to smaller, more stable molecules that are eventually removed from the atmosphere, completing the compound's lifecycle. The specific pathways and lifetimes are highly dependent on the environmental conditions, including oxidant concentrations, solar flux, temperature, and the chemical composition of the matrix in which the reactions occur.

Future Directions and Interdisciplinary Research Frontiers

Advancements in Multiscale Computational Modeling for Complex Systems

The intricate behaviors of chemical systems, from single-molecule reactivity to bulk material properties, are increasingly being deciphered through computational modeling. Multiscale models, which bridge the gap between quantum mechanical (QM) detail and classical molecular mechanics (MM) or coarse-grained simulations, are at the forefront of this revolution. nih.gov For systems involving catechol and its derivatives, these models offer unprecedented insight.

Hybrid QM/MM methods are particularly well-suited for studying reactions and interactions in complex environments. cardiff.ac.uk In this approach, the reactive core of the system, such as the interacting hydroxyl groups of catechol with a formic acid molecule, is treated with high-accuracy quantum mechanics, while the surrounding environment is modeled using less computationally intensive molecular mechanics. cardiff.ac.uk This allows for the accurate simulation of reactivity within a complex matrix, such as a solvent or a polymer. cardiff.ac.uk

Researchers are using these techniques to elucidate the mechanisms of catechol oxidation, its coordination with metal ions, and its role in enzymatic reactions. acs.orgresearchgate.net For instance, density functional theory (DFT) and complete active space self-consistent field (CASSCF) calculations have been used to determine the binding energies of various small molecules to metal-catecholate systems, which is crucial for designing materials for gas separation and filtration. acs.org Furthermore, multiscale modeling frameworks are being developed to connect atomic-level changes, such as those caused by a mutation in an enzyme like catechol-O-methyltransferase, to their effects on an entire metabolic network. plos.org